1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound featuring a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with isopropylmagnesium bromide, followed by the addition of acetyl chloride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and antifungal properties.
Imidazole Derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
Uniqueness: 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one stands out due to its specific substitution pattern on the thiazole ring, which can confer unique biological activities and chemical reactivity compared to other thiazole or imidazole derivatives .
Properties
IUPAC Name |
1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-5(2)9-10-6(3)8(12-9)7(4)11/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEMIHCXMCFTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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